Methyl 4-(dimethylamino)benzene-1-sulfonate
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Overview
Description
Methyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound with a chemical structure characterized by a central aromatic benzene ring that contains a nitrogen atom bonded to two methyl groups (-CH3) and a sulfonate group (-SO3). This compound is commonly known for its use in various industrial and scientific applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with sulfur trioxide or chlorosulfonic acid, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a base such as sodium hydroxide to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced sulfonic acid forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dimethylamino)benzene-1-sulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic ring also allows for electrophilic and nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Methyl 4-aminobenzenesulfonate: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.
Methyl 4-nitrobenzenesulfonate: Contains a nitro group, which significantly alters its chemical properties and reactivity compared to Methyl 4-(dimethylamino)benzene-1-sulfonate.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
57270-54-9 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)8-4-6-9(7-5-8)14(11,12)13-3/h4-7H,1-3H3 |
InChI Key |
RNQAAVNGCJFEJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)OC |
Origin of Product |
United States |
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